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Compound of Interest

Compound Name:
Ethyl 3,3-dimethylaziridine-2-

carboxylate

Cat. No.: B1342978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3,3-
dimethylaziridine-2-carboxylate, a key heterocyclic compound with potential applications in

pharmaceutical synthesis. This document presents predicted nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental

protocols for acquiring such spectra.

Predicted Spectral Data
Due to the limited availability of published experimental spectra for ethyl 3,3-
dimethylaziridine-2-carboxylate, the following tables summarize the predicted spectral data

based on its chemical structure. These predictions are derived from established principles of

spectroscopy and computational models.

Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 Quartet (q) 2H -O-CH₂-CH₃

~2.50 Singlet (s) 1H Aziridine CH

~1.80 Singlet (s) 1H NH

~1.30 Singlet (s) 3H C(CH₃)₂

~1.25 Singlet (s) 3H C(CH₃)₂

~1.20 Triplet (t) 3H -O-CH₂-CH₃

Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~170 C=O

~61 -O-CH₂-CH₃

~45 Aziridine C-COOEt

~40 C(CH₃)₂

~25 C(CH₃)₂ (one methyl)

~23 C(CH₃)₂ (one methyl)

~14 -O-CH₂-CH₃

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~2970 Strong C-H Stretch (Aliphatic)

~1730 Strong C=O Stretch (Ester)

~1200 Strong C-O Stretch (Ester)

~1180 Medium C-N Stretch

~850 Medium Aziridine Ring Deformation

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

143 Moderate [M]⁺ (Molecular Ion)

128 High [M - CH₃]⁺

98 Moderate [M - COOCH₂CH₃]⁺

70 High [M - COOCH₂CH₃ - C₂H₄]⁺

56 High [C₄H₈]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS

spectra for a liquid organic compound such as ethyl 3,3-dimethylaziridine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh approximately 5-10 mg of ethyl 3,3-dimethylaziridine-2-carboxylate
for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the

liquid height is approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Integrate the signals in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of liquid ethyl 3,3-dimethylaziridine-2-carboxylate directly onto the

center of the ATR crystal.

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of ethyl 3,3-dimethylaziridine-2-carboxylate (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

If necessary, filter the solution to remove any particulate matter.

Instrument Setup:

The sample can be introduced into the mass spectrometer via direct infusion using a

syringe pump or through a gas chromatography (GC-MS) or liquid chromatography (LC-
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MS) system.

For Electron Ionization (EI), the standard electron energy is 70 eV.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-300).

The data system records the m/z values and the relative abundance of the detected ions.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3,3-dimethylaziridine-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342978#ethyl-3-3-dimethylaziridine-2-carboxylate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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